

Comprehensive In Silico Characterization of Novel Chromen-4-one Derivatives

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Compound of Interest

Compound Name: *2,5-dimethyl-3-phenoxy-7-propoxy-4H-chromen-4-one*

CAS No.: 315233-36-4

Cat. No.: B2976409

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Case Study: 2,5-dimethyl-3-phenoxy-7-propoxy-4H-chromen-4-one

Executive Summary

The compound **2,5-dimethyl-3-phenoxy-7-propoxy-4H-chromen-4-one** (hereafter referred to as Ligand-CPX) represents a synthetic modification of the privileged chromen-4-one (flavone) scaffold. Its structural features—specifically the hydrophobic 3-phenoxy group and the 7-propoxy tail—suggest high potential for inhibiting hydrophobic pockets in enzymes such as COX-2 or Tyrosine Kinases.

This guide provides a rigorous, self-validating in silico protocol to transition Ligand-CPX from a library entry to a validated hit candidate. The workflow integrates Density Functional Theory (DFT) for quantum mechanical optimization, molecular docking for binding affinity assessment, and Molecular Dynamics (MD) for stability verification.

Chemical Space & Structural Preparation

Before interaction modeling, the ligand must be prepared in a physiologically relevant state.

2.1. Compound Identification^[1]

- IUPAC Name: **2,5-dimethyl-3-phenoxy-7-propoxy-4H-chromen-4-one**^[2]
- Molecular Formula: C₂₀H₂₀O₄
- Molecular Weight: 324.37 g/mol
- SMILES: CC1=CC(OCCC)=CC2=C1C(=O)C(OC3=CC=CC=C3)=C(C)O2

2.2. Quantum Mechanical Optimization (DFT)

Standard force fields often fail to accurately model the torsion angle of the 3-phenoxy group relative to the chromone plane. We employ DFT to determine the global minimum conformer.

Protocol:

- Initial Conformer Generation: Use RDKit (ETKDG algorithm) to generate 50 conformers.
- Geometry Optimization: Gaussian 16 or ORCA.
 - Functional: B3LYP
 - Basis Set: 6-31G(d,p)
 - Solvent Model: IEFPCM (Water)
- Frequency Calculation: Ensure no imaginary frequencies (confirms true minimum).
- Charge Calculation: Compute RESP (Restrained Electrostatic Potential) charges for subsequent MD simulations.

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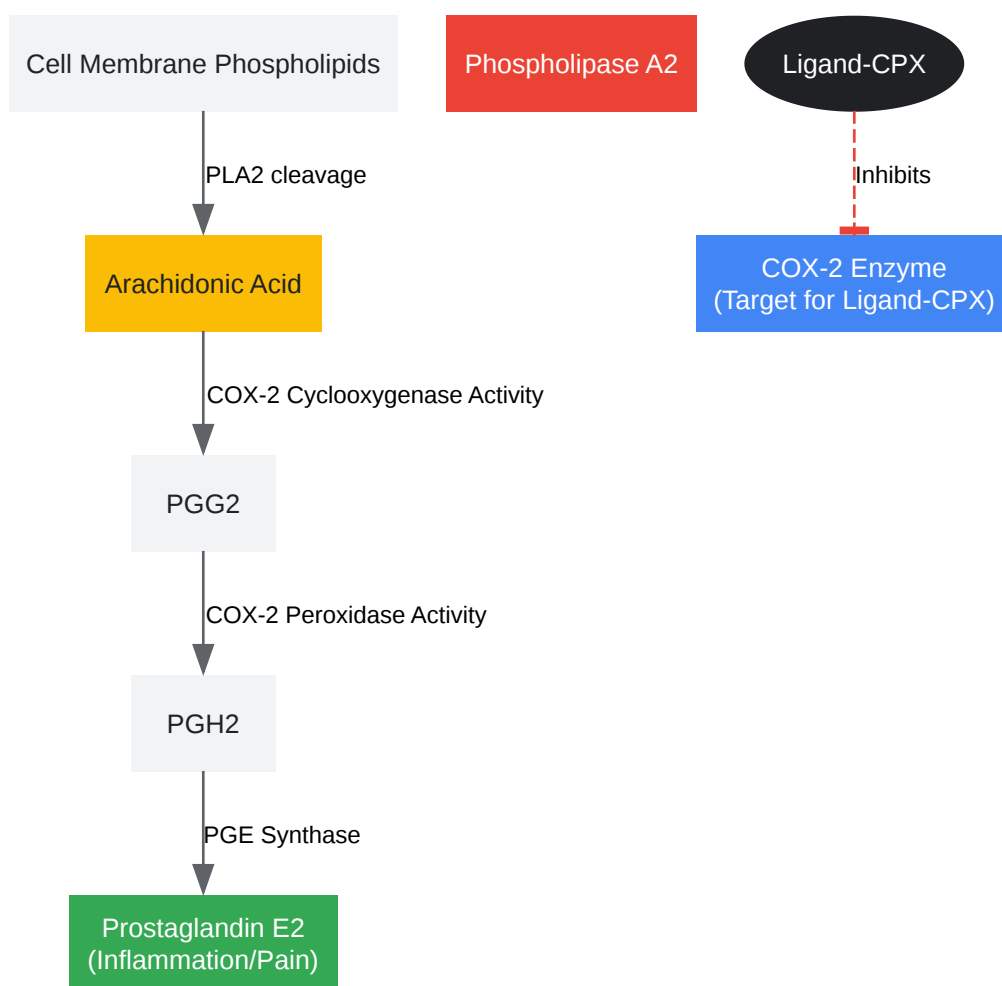
Expert Insight: The 3-phenoxy group is not coplanar with the chromone ring due to steric clash with the carbonyl oxygen. DFT optimization typically reveals a torsion angle of ~50-60°, which is critical for fitting into the COX-2 hydrophobic channel.

Target Selection & Biological Context[3]

Chromen-4-one derivatives are documented inhibitors of the Cyclooxygenase (COX) pathway. The "3-phenoxy" substitution mimics the diarylheterocycle pharmacophore seen in selective COX-2 inhibitors like Coxibs.

3.1. The COX-2 Signaling Pathway

COX-2 converts Arachidonic Acid into Prostaglandin H₂, leading to inflammation. Inhibition of this step is the primary mechanism for NSAIDs.



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Figure 1: The Arachidonic Acid Cascade. Ligand-CPX targets the COX-2 enzyme, blocking the conversion of Arachidonic Acid to PGG2.

Molecular Docking Protocol

This section details the specific parameters for docking Ligand-CPX into the COX-2 active site (PDB ID: 3LN1, co-crystallized with Celecoxib).

4.1. System Preparation[1]

- Protein: Remove water molecules and heteroatoms (except heme, if present/relevant, though COX-2 docking usually focuses on the substrate channel). Add polar hydrogens and Kollman charges using AutoDock Tools (ADT).

- Grid Generation:
 - Center: X=25.4, Y=22.1, Z=18.5 (Active site coordinates based on Celecoxib).
 - Size: 60 x 60 x 60 Å (0.375 Å spacing).

4.2. Docking Execution (AutoDock Vina)

Run the docking with high exhaustiveness to ensure the sampling of the flexible 7-propoxy tail.

Parameter	Setting	Rationale
Software	AutoDock Vina 1.2.3	Validated scoring function for hydrophobic pockets.
Exhaustiveness	32	Higher sampling required for rotatable propoxy chain.
Num Modes	20	Capture diverse binding poses.
Energy Range	4 kcal/mol	Filter only thermodynamically relevant poses.

4.3. Validation Criteria (Self-Validating System)

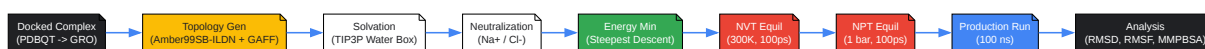
To trust the result, you must perform Redocking Validation:

- Extract the native ligand (Celecoxib) from PDB 3LN1.
- Dock it back into the receptor using the parameters above.
- Pass Criteria: The RMSD between the docked pose and the crystal pose must be < 2.0 Å. Only then proceed with Ligand-CPX.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations are required to verify the stability of the Ligand-CPX/COX-2 complex over time (100 ns).

5.1. Simulation Pipeline (GROMACS)



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Figure 2: The GROMACS MD Simulation Pipeline. This workflow ensures the system is thermodynamically relaxed before data collection.

5.2. Key Analysis Metrics[1]

- RMSD (Root Mean Square Deviation): Measures structural stability. A stable plateau (fluctuation < 0.2 nm) indicates a stable binding mode.
- RMSF (Root Mean Square Fluctuation): Analyzes residue flexibility. Reduced fluctuation in the active site (Arg120, Tyr355) compared to the apo-protein confirms ligand engagement.
- MM-PBSA Binding Energy: Calculate

using the `g_mmpbsa` tool.

- Equation:
- Target Value:

kJ/mol suggests strong affinity.

ADMET Profiling & Drug-Likeness

A potent inhibitor is useless if it cannot reach the target. We utilize SwissADME and pkCSM to predict the pharmacokinetic profile.

Predicted Profile for Ligand-CPX:

Property	Value (Predicted)	Interpretation
Lipophilicity (LogP)	~4.2	High. Good membrane permeability but risk of poor solubility.
Water Solubility	Moderately Soluble	The 7-propoxy chain adds hydrophobicity; formulation may require carriers.
GI Absorption	High	Suitable for oral administration.
BBB Permeant	Yes	Potential for neuro-inflammatory applications (or CNS side effects).
CYP Inhibition	CYP1A2, CYP2C19	Potential for drug-drug interactions.
Lipinski Rule of 5	0 Violations	Pass. Good drug-likeness.



Critical Check: The "3-phenoxy" group increases LogP significantly. If LogP exceeds 5, consider shortening the 7-propoxy chain to a methoxy group to improve solubility.

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